Ethyl 3-fluoro-4-n-propoxybenzoylformate

Description

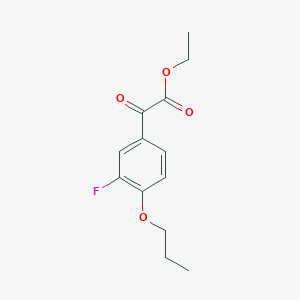

Ethyl 3-fluoro-4-n-propoxybenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with a fluorine atom at the 3-position and an n-propoxy group at the 4-position of the benzene ring. The n-propoxy substituent introduces a linear alkyl chain, enhancing lipophilicity compared to shorter alkoxy analogs, while the fluorine atom provides electron-withdrawing effects that modulate reactivity and stability.

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-propoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-7-18-11-6-5-9(8-10(11)14)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTCOAAJSUVGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-4-n-propoxybenzoylformate typically involves the esterification of 3-fluoro-4-n-propoxybenzoic acid with ethyl formate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-n-propoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in the formation of various substituted benzoylformates.

Scientific Research Applications

Ethyl 3-fluoro-4-n-propoxybenzoylformate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its fluorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Ethyl 3-fluoro-4-n-propoxybenzoylformate, differing in substituents or core functional groups:

Physicochemical Properties

While direct data for this compound are scarce, inferences can be drawn from substituent trends:

- Lipophilicity : The n-propoxy group likely increases logP compared to methoxy or ethoxy analogs, favoring membrane permeability in biological systems.

- Stability: Fluorine’s electron-withdrawing effect may enhance resistance to hydrolytic degradation compared to non-fluorinated esters.

Commercial and Research Status

In contrast, analogs such as Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate remain research-focused, with applications in medicinal chemistry due to their hybrid aromatic-heterocyclic scaffolds .

Research Findings and Limitations

- Comparative Data Gaps : Direct experimental data (e.g., melting points, spectral profiles) are absent, necessitating extrapolation from structural analogs.

Biological Activity

Ethyl 3-fluoro-4-n-propoxybenzoylformate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHFO

- Molecular Weight : Approximately 240.26 g/mol

- CAS Number : Not specifically listed in the sources, but related compounds are noted.

The compound contains a fluorine atom, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to improved bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structural similarity to known pharmacophores suggests it may act as an inhibitor or modulator in biochemical processes.

Biological Activity

-

Antimicrobial Activity :

- Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives range from 6.25 to 25.0 µg/mL, showcasing their potential as antimicrobial agents .

- Anticancer Properties :

- Biofilm Inhibition :

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives. The results indicated a strong correlation between structural modifications and antimicrobial potency, with specific substitutions leading to enhanced activity against resistant bacterial strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines revealed that compounds similar to this compound could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. These findings support further investigation into its use as a therapeutic agent in oncology.

Data Tables

| Activity Type | IC / MIC (µg/mL) | Notes |

|---|---|---|

| Antimicrobial | 6.25 - 25.0 | Effective against various bacterial strains |

| Biofilm Inhibition | 12.97 | Comparable to linezolid |

| Anticancer (in vitro) | Varies by cell line | Induces apoptosis and cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.